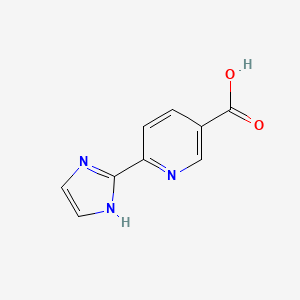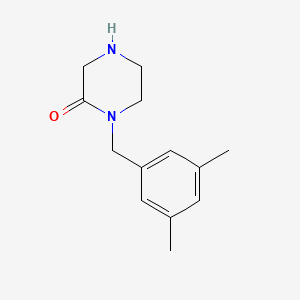
1-(4-ethyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine
Descripción general
Descripción
1-(4-ethyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The triazole ring is known for its stability and versatility, making it a valuable scaffold in medicinal chemistry and various industrial applications.
Mecanismo De Acción
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . They have been used in the synthesis of various pharmaceutical compounds, such as antifungal agents, anticancer drugs, and enzymes inhibitors related to cardiovascular diseases .
Mode of Action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Biochemical Pathways
It’s worth noting that 1,2,4-triazole derivatives have been proven to exhibit significant antibacterial activity . This suggests that they may interact with biochemical pathways related to bacterial growth and proliferation.
Pharmacokinetics
The presence of the 1,2,4-triazole ring in the structure of a compound is known to improve its pharmacokinetic properties .
Result of Action
Given the known biological activity of 1,2,4-triazole derivatives, it can be inferred that this compound may have potential antimicrobial or anticancer effects .
Análisis Bioquímico
Biochemical Properties
It is known that 1,2,4-triazole derivatives have shown promising anticancer activities .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 1-(4-ethyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine in animal models have not been reported
Métodos De Preparación
The synthesis of 1-(4-ethyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a one-pot parallel synthesis approach.
Introduction of the Ethyl Group: The ethyl group is introduced to the triazole ring through alkylation reactions using ethyl halides under basic conditions.
Methylation of the Amine Group: The final step involves the methylation of the amine group using methyl iodide or other methylating agents under basic conditions.
Análisis De Reacciones Químicas
1-(4-ethyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
1-(4-ethyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine has a wide range of applications in scientific research, including:
Medicinal Chemistry: The triazole ring is a core moiety in many marketed and investigational drugs, including antifungal agents, anticancer drugs, and anti-inflammatory agents.
Biological Research: The compound is used in the study of various biological processes and pathways due to its ability to interact with different molecular targets.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and materials due to its stability and reactivity.
Comparación Con Compuestos Similares
1-(4-ethyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine can be compared with other similar compounds, such as:
1,2,4-Triazole: A basic triazole compound with similar structural features but lacking the ethyl and methyl groups.
1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethylamine: A compound with a similar triazole ring but different substituents.
1,3,5-Trisubstituted 1,2,4-Triazoles: Compounds with additional substituents on the triazole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other triazole derivatives.
Propiedades
IUPAC Name |
1-(4-ethyl-1,2,4-triazol-3-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-3-10-5-8-9-6(10)4-7-2/h5,7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFZEXOHPKVYOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(4-Hydroxyphenyl)phenyl]acetic acid](/img/structure/B3217235.png)



![1-[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methanamine](/img/structure/B3217266.png)
![2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine](/img/structure/B3217269.png)
![2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile hydrochloride](/img/structure/B3217270.png)
![(1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL)methylamine oxalate](/img/structure/B3217280.png)
![2-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethanamine](/img/structure/B3217285.png)



